

Technical Guide: Physical & Chemical Characterization of 4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile

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Compound of Interest

Compound Name:	4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile
CAS No.:	1240620-56-7
Cat. No.:	B580969

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Part 1: Executive Summary & Compound Identity[1]

4-oxo-1-(4-pyridinyl)cyclohexanecarbonitrile is a specialized heterocyclic building block used primarily as a "late-stage" intermediate in the synthesis of small molecule drugs.[1] Its structural core—a cyclohexane ring geminally substituted with a nitrile and a pyridine ring—provides a rigid scaffold often utilized to position pharmacophores in kinase inhibitors (e.g., targeting JAK, ALK) and neuroactive agents.[1]

Chemical Identity Matrix[1]

Parameter	Specification
IUPAC Name	4-oxo-1-(pyridin-4-yl)cyclohexane-1-carbonitrile
CAS Registry Number	1240620-56-7
Molecular Formula	C ₁₂ H ₁₂ N ₂ O
Molecular Weight	200.24 g/mol
SMILES	<chem>O=C1CCC(CC1)(C#N)c2ccncc2</chem>
InChIKey	LLQHEIYYFSOMF-UHFFFAOYSA-N
Structural Class	4,4-Disubstituted Cyclohexanone / Pyridine Derivative

Part 2: Physicochemical Properties[1]

Physical State & Appearance[1]

- Form: Crystalline solid or powder.[1]
- Color: Typically white to off-white (pale yellow indicates oxidation or impurities).[1]
- Melting Point: While specific experimental values are proprietary to synthesis batches, structural analogs (phenyl-cyclohexanones) typically melt in the range of 110°C – 140°C.[1]
 - Note: Purity significantly impacts the melting range; DSC (Differential Scanning Calorimetry) is recommended for precise determination.[1]

Solubility Profile

The compound exhibits a lipophilic profile with moderate polarity due to the pyridine nitrogen and ketone functionality.[1]

Solvent	Solubility Rating	Application
Dichloromethane (DCM)	High	Primary solvent for extraction/chromatography.[1]
DMSO / DMF	High	Ideal for biological stock solutions and nucleophilic reactions.[1]
Methanol / Ethanol	Moderate	Used for recrystallization (often with co-solvents).[1]
Water	Low	Insoluble at neutral pH; soluble at pH < 4 (protonation of pyridine).[1]
Hexanes / Heptane	Insoluble	Used as an anti-solvent for precipitation.[1]

Stability & Storage[1]

- Hygroscopicity: Potential to absorb moisture; store under inert atmosphere (Argon/Nitrogen). [1]
- Thermal Stability: Stable at room temperature.[1] Decomposes at high temperatures (>250°C) evolving NO_x and CN fumes.[1]
- Storage Conditions: Refrigerate at 2–8°C. Keep container tightly closed in a dry, well-ventilated place.

Part 3: Structural Analysis & Spectroscopy[1]

To validate the identity of the compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃):
 - Pyridine Ring: Two doublets (AA'BB' system) around δ 8.6 ppm (2H, ortho to N) and δ 7.4 ppm (2H, meta to N).[1]

- Cyclohexane Ring: Complex multiplets in the δ 2.0 – 3.0 ppm range. The symmetry of the ring typically simplifies this to two sets of multiplets corresponding to the protons α -to-carbonyl and β -to-carbonyl.[1]
- ^{13}C NMR (100 MHz, CDCl_3):
 - Carbonyl (C=O): Distinctive peak at ~205–208 ppm.[1]
 - Nitrile (C \equiv N): Sharp peak at ~120–122 ppm.[1]
 - Pyridine Carbons: Signals at ~150 ppm (C2/C6), ~121 ppm (C3/C5), and ~148 ppm (C4). [1]
 - Quaternary Carbon (C1): A signal around 40–45 ppm representing the gem-disubstituted center.[1]

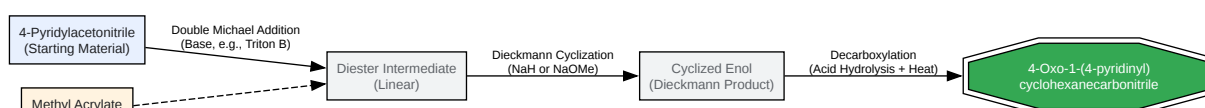
Mass Spectrometry (MS)[1]

- Method: ESI (Electrospray Ionization) in Positive Mode.[1]
- Diagnostic Ion: $[\text{M}+\text{H}]^+ = 201.2$ m/z.[1]
- Fragmentation: Loss of HCN (27 Da) or CO (28 Da) may be observed in MS/MS experiments.[1]

Part 4: Synthesis & Manufacturing Logic[1]

The synthesis of **4-oxo-1-(4-pyridinyl)cyclohexanecarbonitrile** typically follows a Robinson Annulation-type sequence or a Double Michael Addition followed by Dieckmann cyclization. This route is preferred for its scalability and atom economy.[1]

Synthetic Pathway Diagram[1]



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Figure 1: Synthetic route via double Michael addition and Dieckmann cyclization.[1]

Detailed Protocol (General Procedure)

- Michael Addition: 4-Pyridylacetonitrile is reacted with 2 equivalents of methyl acrylate in the presence of a base (e.g., Triton B or NaOMe) in methanol or t-butanol.[1]
- Cyclization: The resulting pimelate diester undergoes Dieckmann condensation using a strong base (NaH) in toluene or THF to form the beta-keto ester ring.[1]
- Decarboxylation: The ester group is hydrolyzed and decarboxylated under acidic conditions (e.g., refluxing with dilute H₂SO₄ or HCl/Acetic acid) to yield the final ketone product.[1]
- Purification: The crude solid is purified via recrystallization from Ethanol/Water or column chromatography (SiO₂, Hexane/EtOAc gradient).[1]

Part 5: Handling & Safety (EHS)

Hazard Classification (GHS):

- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.[1][2]
 - H315: Causes skin irritation.[1][3]
 - H319: Causes serious eye irritation.[1][3]
 - H335: May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE):

- Respiratory: N95 or P100 respirator if dust formation is likely.[1]
- Skin: Nitrile gloves (0.11 mm thickness minimum).[1]

- Eyes: Chemical safety goggles.[1]

First Aid Measures:

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1]
- Skin Contact: Wash immediately with soap and plenty of water.[1]
- Eye Contact: Rinse thoroughly with water for at least 15 minutes.[1][3]

References

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